molecular formula C21H27NO3Si B1589454 trans-4-(tert-Butyldiphenylsilyloxy)-L-proline CAS No. 259212-61-8

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline

Cat. No. B1589454
CAS RN: 259212-61-8
M. Wt: 369.5 g/mol
InChI Key: LHSRURYOCDIZEW-APWZRJJASA-N
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Description

Trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is a chemical compound with the molecular formula C21H27NO3Si . It is also known as (2S,4R)-4-(tert-Butyldiphenylsilyloxy)pyrrolidine-2-carboxylic Acid . The compound appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular weight of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is 369.54 . The compound contains 21 carbon atoms, 27 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one silicon atom .


Physical And Chemical Properties Analysis

Trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is a solid at 20 degrees Celsius . The specific rotation [a]20/D is -35.0 to -34.0 degrees (C=0.8, MeOH) . The compound has a melting point of 198 degrees Celsius (dec.) .

Scientific Research Applications

Enhanced Catalytic Activity in Asymmetric Synthesis

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline has been identified as a highly active catalyst in asymmetric synthesis. It demonstrates greater catalytic activity than its parent compound, proline, without compromising enantioselectivity. This enhancement expands the substrate scope in various reactions such as α-aminoxylation of carbonyl compounds, O-nitroso-aldol/Michael, and Mannich reactions (Hayashi et al., 2004).

Conformational Analysis in Peptide and Protein Structures

The compound plays a role in determining the conformation of the proline pyrrolidine ring, crucial for its function as a turn inducer in peptides and proteins. Its structural properties, particularly the trans-4-tert-butyl substitution, significantly affect the ring's puckering, influencing the overall peptide structure (Koskinen et al., 2005).

Synthesis of N-aryl Pyrroles

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline has been utilized in the synthesis of N-aryl pyrroles. It serves as an effective nucleophilic coupling partner with aryl halides, mediated by copper iodide. This innovative approach allows for the production of N-aryl pyrroles in moderate to good yields (Reddy et al., 2011).

Building Blocks in Peptide Synthesis

The compound has been proposed as a building block in peptide synthesis. It can be synthesized from pentose sugars, demonstrating its potential in creating diverse peptide structures (Taylor et al., 2002).

Microbial Production and Biosynthesis

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is also significant in microbial production and biosynthesis. Novel microorganisms have been identified for the production of this compound, demonstrating its importance in industrial and pharmaceutical applications (Zhang et al., 2021).

Alpha-Amination of Cyclic Ketones

This compound displays greater catalytic activity and affords higher enantioselectivity than proline in alpha-amination reactions. Its application in producing alpha-amino carbonyl derivatives highlights its significance in synthesizing valuable synthetic intermediates (Hayashi et al., 2008).

Safety and Hazards

The safety data sheet (SDS) for trans-4-(tert-Butyldiphenylsilyloxy)-L-proline was not available in the search results . Therefore, it is recommended to handle this compound with the general precautions used for chemical substances.

Mechanism of Action

It’s also possible that this compound is used as an intermediate in the synthesis of other compounds, rather than having a direct biological effect itself. For instance, compounds with similar structures, such as tert-butyl(dimethyl)silyl ethers, are often used as protective groups in organic synthesis .

properties

IUPAC Name

(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)/t16-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSRURYOCDIZEW-APWZRJJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@H](NC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468482
Record name trans-4-(tert-Butyldiphenylsilyloxy)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline

CAS RN

259212-61-8
Record name trans-4-(tert-Butyldiphenylsilyloxy)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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